molecular formula C14H10ClFO2 B6403138 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid CAS No. 1261901-33-0

3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid

Cat. No.: B6403138
CAS No.: 1261901-33-0
M. Wt: 264.68 g/mol
InChI Key: LFFBHROJLFTOQL-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a chloro-methylphenyl substituent at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. Its structural features—fluorine substitution and a chloro-methyl group—enhance metabolic stability and influence lipophilicity, making it a candidate for drug development studies.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-12(8)15)11-7-9(14(17)18)5-6-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFBHROJLFTOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690267
Record name 3'-Chloro-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-33-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-6-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid typically involves the following steps:

Biological Activity

3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid, a compound with the CAS number 1261901-33-0, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its interactions with biomolecules, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a benzoic acid backbone substituted with a chlorine atom at the 3-position and a fluorine atom at the 4-position of the aromatic ring. These substitutions are crucial for its biological activity, influencing both its pharmacokinetic properties and its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-cancer properties and potential as an inhibitor in enzymatic pathways. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have demonstrated that similar benzoic acid derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against various cancer types:

CompoundCancer TypeIC50 (μM)
Compound AMDA-MB-231 (TNBC)0.126
Compound BMCF-7 (Breast)17.02
This compoundTBDTBD

The specific IC50 values for this compound are still under investigation but are anticipated to be significant based on structural analogs.

The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways critical for cancer cell survival. For example, similar compounds have been shown to interact with matrix metalloproteinases (MMPs), which are involved in tumor metastasis:

  • MMP Inhibition : Compounds exhibiting MMP inhibition can significantly reduce tumor invasiveness and metastasis.

Case Studies

  • In Vivo Studies : In animal models, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth. For instance, treatment with these compounds led to a significant reduction in tumor size compared to controls.
  • Cell Line Studies : In vitro studies on breast cancer cell lines have indicated that derivatives of this compound can induce apoptosis, suggesting a potential role as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : Preliminary data suggest favorable oral bioavailability.
  • Metabolism : The compound is expected to undergo metabolic transformations typical of benzoic acids.

Comparison with Similar Compounds

Key Observations :

  • Substituent positions significantly alter molecular weight and steric effects. For instance, replacing the methyl group in the target compound with an acetyl group (as in 3-(3-Acetylphenyl)-4-fluorobenzoic acid) increases hydrophobicity .
  • Chlorine and fluorine atoms at meta/para positions influence electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking .

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